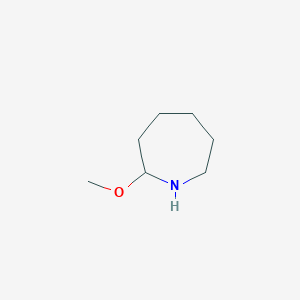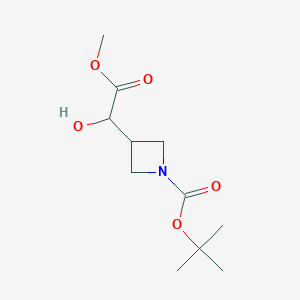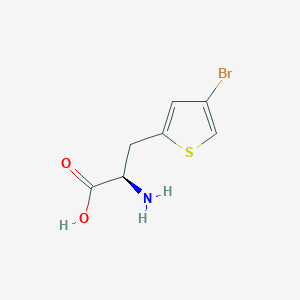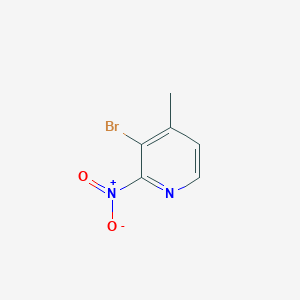![molecular formula C11H9N3O2 B13019417 6-Amino-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B13019417.png)
6-Amino-[2,3'-bipyridine]-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-[2,3’-bipyridine]-5-carboxylic acid is a bipyridine derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features an amino group at the 6-position and a carboxylic acid group at the 5-position on the bipyridine scaffold, making it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-[2,3’-bipyridine]-5-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . Another method is the Stille coupling, which uses an organotin compound instead of a boronic acid . These reactions are usually carried out under inert conditions with an appropriate solvent such as tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of bipyridine derivatives often involves large-scale coupling reactions using robust and scalable methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of these reactions . Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-Amino-[2,3’-bipyridine]-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Amino-[2,3’-bipyridine]-5-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Amino-[2,3’-bipyridine]-5-carboxylic acid involves its ability to chelate metal ions. The amino and carboxylic acid groups provide coordination sites for metal binding, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways . For example, the compound can bind to zinc ions, affecting their availability and function in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar metal-binding properties.
4,4’-Bipyridine: Another bipyridine derivative with applications in supramolecular chemistry.
1,10-Phenanthroline: A related compound with a different ring structure but similar coordination chemistry properties.
Uniqueness
6-Amino-[2,3’-bipyridine]-5-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the bipyridine scaffold. This dual functionality allows for diverse chemical modifications and applications, making it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C11H9N3O2 |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
2-amino-6-pyridin-3-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2/c12-10-8(11(15)16)3-4-9(14-10)7-2-1-5-13-6-7/h1-6H,(H2,12,14)(H,15,16) |
InChI Key |
NLXJCZMGEIUZSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=C(C=C2)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















